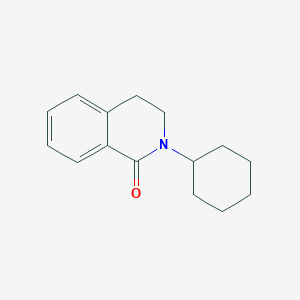

2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

2-cyclohexyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHKXASYFPIMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One and Its Analogues

Established Synthetic Routes to the 3,4-Dihydroisoquinolin-1(2H)-one Core

The 3,4-dihydroisoquinolin-1(2H)-one framework is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities. nih.govresearchgate.net Consequently, a multitude of innovative synthetic methodologies have been developed for the construction of this key structural motif. These methods can be broadly categorized into multi-component reactions, transition metal-catalyzed cyclizations, and metal-free approaches, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol. rsc.orgkthmcollege.ac.in

Multi-component Reactions (e.g., Castagnoli–Cushman Reaction) and their Application

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. The Castagnoli–Cushman reaction (CCR) is a prominent example of an MCR used for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govbeilstein-journals.org This reaction typically involves the condensation of a homophthalic anhydride (B1165640) with an imine, which can be pre-formed or generated in situ from an aldehyde and an amine. organic-chemistry.orgnih.gov

The reaction proceeds through a [4+2] cyclocondensation, leading to the formation of polysubstituted lactams with notable diastereoselectivity. mdpi.comresearchgate.net A three-component variant of the CCR, employing homophthalic anhydrides, a carbonyl compound (aldehyde), and an amine such as ammonium acetate, has been successfully applied to prepare a variety of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. organic-chemistry.org This approach is particularly valuable for creating diverse chemical libraries for screening purposes. nih.gov For instance, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized using the Castagnoli-Cushman reaction to screen for antioomycete agents. nih.gov

Mechanistic studies have shed light on the reaction pathways, confirming the formation of amide-acid intermediates that are in equilibrium with their anhydride counterparts before reacting with the aldehyde in a Mannich-like fashion to form the lactam. organic-chemistry.orgnih.gov

Table 1: Examples of Dihydroisoquinolinone Synthesis via Castagnoli-Cushman Reaction

| Reactants | Product | Yield | Reference |

|---|---|---|---|

| Homophthalic anhydride, Aldehyde, Amine | Dihydroisoquinolones | Good | organic-chemistry.org |

| Homophthalic anhydride, Imine | Tetrahydroisoquinolonic acid | High | researchgate.net |

Transition Metal-Catalyzed Cyclizations (e.g., Rhodium(III)-Catalyzed C–H Activation, Palladium-Catalyzed Methods, Copper-Mediated Couplings)

Transition metal catalysis has emerged as a powerful tool for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core, primarily through intramolecular cyclization reactions. These methods often involve C-H activation, which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.netkthmcollege.ac.in

Rhodium(III)-Catalyzed C–H Activation: Rhodium catalysts have been effectively used for the [4+2] cycloaddition of feedstock gases, enabled by C-H activation, to produce a diverse set of 3,4-dihydroisoquinolones. kthmcollege.ac.in This approach has been successful in synthesizing N-heterocycles in good to excellent yields at room temperature with low catalyst loading. kthmcollege.ac.in The alkylation of aromatic amides containing a directing group with N-vinylphthalimide, followed by a one-pot transformation, also yields 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.net

Palladium-Catalyzed Methods: Palladium-catalyzed reactions have been developed for the carbonylative synthesis of amide-containing 3,4-dihydroisoquinolin-1(2H)-ones from N-propargylamides and amines. acs.org This method incorporates an amide unit into the dihydroisoquinolinone scaffold and proceeds smoothly to afford a variety of derivatives in high yields. acs.org

Copper-Mediated Couplings: Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been utilized in the synthesis of related heterocyclic systems. For instance, the CDC reaction between tetrahydroisoquinoline derivatives and other substrates can lead to the formation of new C-C bonds, which is a key step in building complex molecular architectures. While not a direct synthesis of the dihydroisoquinolinone core, these methods highlight the utility of copper in C-H functionalization strategies that can be adapted for this purpose.

Metal-Free and Organocatalytic Approaches

In recent years, there has been a growing interest in the development of metal-free and organocatalytic methods for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, driven by the desire for more sustainable and environmentally friendly chemical processes. researchgate.net Visible-light-mediated metal-free photocatalytic synthesis has been described for 3-position substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives under mild conditions. researchgate.net

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has also been successfully applied. For example, the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been achieved using a quinine-based squaramide organocatalyst. This reaction proceeds via an aza-Henry-hemiaminalization-oxidation sequence to furnish the target compounds as single diastereomers with good yields and enantioselectivities.

Strategies for Asymmetric Synthesis and Chiral Induction

The development of asymmetric synthetic routes to chiral 3,4-dihydroisoquinolin-1(2H)-ones is of significant importance due to the stereospecificity of many biological processes. Several strategies have been employed to achieve chiral induction.

As mentioned in the previous section, organocatalysis provides a powerful platform for asymmetric synthesis. The use of chiral organocatalysts, such as quinine-based squaramides, can effectively control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products.

Another approach involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. While this method does not directly yield a chiral dihydroisoquinolinone, it demonstrates the introduction of chirality at the C1 position, a strategy that could be adapted for the synthesis of chiral lactams.

Specific Reaction Steps and Intermediates in the Synthesis of 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

While a specific, detailed synthesis of this compound is not extensively documented in the reviewed literature, a plausible synthetic route can be proposed based on the well-established Castagnoli-Cushman reaction. This three-component reaction would likely involve homophthalic anhydride, an aldehyde, and cyclohexylamine.

Proposed Synthetic Steps:

In situ Imine Formation: The reaction would commence with the formation of an imine intermediate from the reaction of an aldehyde (e.g., formaldehyde or a substituted benzaldehyde) and cyclohexylamine.

Nucleophilic Attack: The homophthalic anhydride would then be attacked by the imine. Mechanistic studies suggest that this may proceed through the formation of an amide-acid intermediate, which is in equilibrium with the cyclic anhydride. organic-chemistry.orgnih.gov

Mannich-like Reaction and Cyclization: The enol form of the anhydride would then react with the imine in a Mannich-like fashion. nih.gov This is followed by an intramolecular cyclization to form the six-membered lactam ring of the 3,4-dihydroisoquinolin-1(2H)-one core.

Final Product Formation: The final product, this compound, is formed after the cyclization and subsequent workup.

Key Intermediates:

N-cyclohexylimine: Formed from the condensation of an aldehyde and cyclohexylamine.

Amide-acid intermediate: Formed from the reaction of the imine with homophthalic anhydride. organic-chemistry.orgnih.gov

Cyclized intermediate: A transient species formed during the intramolecular cyclization process.

Optimization Strategies for Yield, Purity, and Scalability in 3,4-Dihydroisoquinolin-1(2H)-one Synthesis

Optimizing the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is crucial for their practical application. Several factors can be adjusted to improve the yield, purity, and scalability of the reaction.

Yield and Purity:

Catalyst Selection: In transition metal-catalyzed reactions, the choice of metal, ligand, and catalyst loading can significantly impact the yield and selectivity. For instance, in Rh(III)-catalyzed reactions, low catalyst loading has been shown to be effective. kthmcollege.ac.in

Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For example, in the Castagnoli-Cushman reaction, the choice of solvent can influence the diastereoselectivity. mdpi.com Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields. organic-chemistry.org

Purification Methods: Purification of the final product is essential for obtaining high-purity compounds. Common methods include column chromatography, recrystallization, and salt formation followed by acidic extraction. google.com For instance, in the synthesis of certain 3,4-dicyanofuroxan, a modified steam distillation process was used for purification. osti.gov

Scalability:

One-Pot Procedures: Multi-component reactions and tandem reactions are inherently more scalable as they reduce the number of synthetic steps and purification stages. researchgate.net

Robust and Efficient Methods: The development of efficient and scalable methods, such as the benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN), is crucial for large-scale synthesis. nih.gov

Process Safety: For large-scale production, the safety of the reagents and reaction conditions is a primary concern. The use of safer reagents and milder reaction conditions is preferred.

Table 2: Factors for Optimization in Dihydroisoquinolinone Synthesis

| Parameter | Influence on | Examples | Reference |

|---|---|---|---|

| Catalyst | Yield, Selectivity | Rh(III) with low loading | kthmcollege.ac.in |

| Solvent | Diastereoselectivity | Varies in CCR | mdpi.com |

| Temperature | Reaction Rate, Yield | Optimized for specific reactions | kthmcollege.ac.in |

| Purification | Purity | Column chromatography, Recrystallization | google.com |

Green Chemistry Principles and Sustainable Approaches in Dihydroisoquinolinone Synthesis

The twelve principles of green chemistry provide a framework for chemists to design more sustainable chemical processes. In the context of dihydroisoquinolinone synthesis, several of these principles are particularly relevant, including the prevention of waste, maximizing atom economy, the use of catalysis, and the design of energy-efficient processes. nih.gov

Atom Economy and Waste Minimization: A central tenet of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. wikipedia.orgprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. For the synthesis of dihydroisoquinolinones, methodologies such as cycloaddition reactions are favored for their excellent atom economy.

Another important metric for evaluating the environmental impact of a chemical process is the E-factor, which is the ratio of the mass of waste to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process. Process Mass Intensity (PMI) is another key metric, particularly in the pharmaceutical industry, which considers the total mass of all materials used (including water, solvents, and reagents) to produce a kilogram of the active pharmaceutical ingredient (API). mdpi.comunica.it The goal is to minimize both the E-factor and PMI for any synthetic route.

Catalysis as a Cornerstone of Green Synthesis: Catalytic reactions are a cornerstone of green chemistry, offering numerous advantages over stoichiometric processes. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, often under milder conditions, thereby reducing energy consumption and the formation of byproducts. jocpr.com In the synthesis of dihydroisoquinolinones, various catalytic systems have been explored.

Transition-metal catalysis, employing metals such as rhodium, palladium, and cobalt, has emerged as a powerful tool for the construction of the dihydroisoquinolinone core. These catalysts can enable C-H activation and annulation reactions, which are highly efficient and atom-economical pathways. For instance, rhodium(III)-catalyzed tandem C-H allylation/N-alkylation annulation provides a mild and efficient route to 3,4-dihydroisoquinolin-1(2H)-ones.

Visible-light photocatalysis represents another innovative and sustainable approach. This methodology utilizes light as a clean and renewable energy source to drive chemical transformations, often under ambient temperature and pressure, thus minimizing the energy footprint of the synthesis.

Energy Efficiency and Alternative Reaction Conditions: The principle of designing for energy efficiency encourages conducting synthetic methods at ambient temperature and pressure whenever possible. wisdomlib.org Traditional synthetic methods often require harsh reaction conditions, including high temperatures and pressures, leading to significant energy consumption. The development of catalytic systems that operate under milder conditions is a key area of research in the green synthesis of dihydroisoquinolinones.

Detailed Research Findings:

Recent research has focused on developing and comparing different synthetic strategies for dihydroisoquinolinones from a green chemistry perspective. While a comprehensive comparative analysis with detailed green metrics for the synthesis of this compound is still an emerging area, several studies provide valuable insights into the application of sustainable practices for this class of compounds.

One notable approach is the Castagnoli-Cushman reaction , a multicomponent reaction that allows for the synthesis of diverse 3,4-dihydroisoquinolin-1(2H)-one derivatives. This reaction is advantageous from a green chemistry standpoint as it often proceeds with good yields and allows for the construction of complex molecules in a single step, thereby reducing the number of synthetic operations and potential waste generation.

Transition-metal-catalyzed reactions, particularly those involving C-H activation, are at the forefront of sustainable synthesis. These methods avoid the need for pre-functionalized starting materials, which simplifies the synthetic route and reduces the generation of stoichiometric byproducts. For example, palladium-catalyzed annulation reactions have been successfully employed for the synthesis of various dihydroisoquinolinone analogues.

The table below summarizes some of the sustainable approaches investigated for the synthesis of dihydroisoquinolinone derivatives, highlighting key green chemistry aspects.

| Synthetic Methodology | Key Green Chemistry Features | Catalyst/Conditions | Typical Yields |

| Transition-Metal Catalyzed C-H Annulation | High atom economy, avoids pre-functionalization, catalytic | Rh(III), Pd(II), Co(III) complexes; often milder conditions | Good to excellent |

| Visible-Light Photocatalysis | Uses renewable energy source, mild reaction conditions | Organic dyes, metal complexes | Moderate to good |

| Castagnoli-Cushman Reaction | Multicomponent reaction, step economy | Thermal or Lewis acid catalysis | Good |

| Microwave-Assisted Synthesis | Reduced reaction times, potential for energy savings | Various catalysts | Often improved yields |

| Solvent-Free Synthesis | Eliminates solvent waste, simplifies work-up | Various catalysts, often thermal conditions | Variable |

It is important to note that a holistic assessment of the "greenness" of a synthetic route requires the consideration of multiple metrics, including not only atom economy and yield but also the toxicity of reagents and solvents, energy consumption, and the lifecycle impact of all materials used. mdpi.comchemrxiv.org Future research will likely focus on providing more comprehensive and comparative green assessments of different synthetic pathways to this compound and its analogues, enabling chemists to make more informed decisions in designing truly sustainable manufacturing processes.

Chemical Transformations and Derivatization of 2 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One

Functionalization at the Cyclohexyl Moiety and Nitrogen Atom

The nitrogen atom of the dihydroisoquinolinone ring and its attached cyclohexyl group are primary sites for chemical modification. The introduction of the N-cyclohexyl group itself is a critical functionalization step, often achieved through N-alkylation of the parent 3,4-dihydroisoquinolin-1(2H)-one or via cyclization reactions involving cyclohexylamine. researchgate.net

Further derivatization of the cyclohexyl ring, while less common, can be achieved through standard aliphatic C-H activation or functionalization protocols, although this often requires harsh conditions that may affect the core dihydroisoquinolinone structure. A more prevalent strategy involves utilizing substituted cyclohexylamines in the initial synthesis to introduce functionality onto the cyclohexyl moiety.

One related transformation involves the conversion of the carbonyl group to a thione. For example, 2-cyclohexyl-4-phenyl-3,4-dihydroisoquinoline-1(2H)-thione has been synthesized, demonstrating that the lactam oxygen can be replaced with sulfur, which alters the electronic properties and potential biological interactions of the molecule. clockss.org

Modifications of the Dihydroisoquinolinone Ring System

The dihydroisoquinolinone ring system offers multiple positions for modification, primarily on the aromatic ring and at the C3 and C4 positions of the dihydro-pyridone ring. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.

Aromatic Ring Substitution: The benzene (B151609) portion of the scaffold can be functionalized using standard electrophilic aromatic substitution reactions. However, regioselectivity can be an issue. More controlled methods often involve starting with pre-functionalized precursors, such as substituted homophthalic anhydrides, which are then used in cyclization reactions. nih.gov For example, 7-fluorohomophthalic anhydride (B1165640) has been used to produce 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov This strategy allows for the precise placement of substituents like halogens, nitro groups, or methoxy (B1213986) groups, which can significantly impact biological activity and metabolic stability.

Modifications at C3 and C4: The C3 and C4 positions are also key targets for derivatization. The Castagnoli-Cushman reaction, a powerful tool for synthesizing dihydroisoquinolinone cores, allows for the introduction of substituents at these positions. nih.govrsc.org For instance, reacting homophthalic anhydrides with imines and an acid source can generate dihydroisoquinolinones with substituents at C3 and a carboxylic acid group at C4. rsc.org This C4-carboxylic acid is a versatile handle for further derivatization, as explored in the following section.

The following table summarizes some modifications to the core ring system:

| Position of Modification | Type of Modification | Precursor/Reagent Example | Resulting Structure Example |

| C7 | Halogenation | 7-Fluorohomophthalic anhydride | 7-Fluoro-2-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one |

| C3/C4 | Annulation/Substitution | Homophthalic anhydride, Aldehyde, Cyclohexylamine | 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov |

Exploration of Side-Chain Elaboration and Substituent Introduction Strategies

A major focus in the derivatization of the 2-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one scaffold is the introduction and elaboration of side chains, particularly at the C4 position. This strategy is often employed to extend a molecular probe into a biological target's binding pocket or to enhance solubility and other pharmacokinetic properties.

The synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides is a prime example of this approach. nih.gov Starting with a C4-carboxylic acid derivative, standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) can be used to form a wide variety of amides. nih.gov This strategy has been instrumental in developing potent inhibitors of poly(ADP-ribose) polymerase (PARP). nih.govtandfonline.com

Similarly, a large library of 3,4-dihydroisoquinolin-1(2H)-one derivatives was synthesized for evaluation as antioomycete agents, showcasing extensive side-chain elaboration. nih.govrsc.org These derivatives feature various substituents at the N2, C3, and C4 positions. The C4-carboxylic acid was often esterified or converted to amides to explore the impact of these modifications on activity. rsc.org

The table below details examples of side-chain elaborations on the dihydroisoquinolinone core.

| Starting Functional Group | Reagents/Conditions | Attached Side-Chain/Substituent | Reference Compound Example |

| C4-Carboxylic Acid | HATU, Various Amines | Amides (e.g., [1,4'-bipiperidine]-1'-carbonyl) | 4-([1,4'-Bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one nih.gov |

| N-H (in precursor) | Cyclohexyl bromide, Base | Cyclohexyl group | This compound |

| C3/C4 (via CCR) | Benzaldehyde, Homophthalic anhydride | Phenyl at C3, Carboxylic acid at C4 | 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov |

Regioselective Functionalization and C-H Activation Strategies

Achieving regioselectivity in the functionalization of the this compound scaffold is a significant synthetic challenge, particularly for the aromatic ring. Modern synthetic methods, especially transition-metal-catalyzed C-H activation, offer powerful solutions. mdpi.com

While direct C-H activation on the specific 2-cyclohexyl derivative is not extensively documented, strategies developed for quinolines and related benzamides are highly applicable. mdpi.comnih.gov Rhodium(III)-catalyzed reactions, for example, have been used to synthesize 3,4-dihydroisoquinolin-1(2H)-ones through a tandem C-H allylation/N-alkylation annulation process. nih.gov This type of catalysis often employs a directing group on the nitrogen atom (like N-methoxy) to guide the metal catalyst to a specific C-H bond, typically at the ortho position of the benzene ring.

Synthesis of Heterocycle-Fused and Bridged Dihydroisoquinolinone Analogues

Expanding the core structure through the synthesis of fused and bridged analogues is a key strategy for creating novel chemical entities with constrained conformations and potentially enhanced biological activities. The Castagnoli-Cushman reaction has proven to be a versatile tool for this purpose. nih.gov

By reacting cyclic imines, such as 3,4-dihydroisoquinolines, with cyclic anhydrides, it is possible to construct tricyclic fused systems in a single step. nih.govbeilstein-journals.org For example:

Reaction with Succinic Anhydride: Leads to the formation of the pyrrolo[2,1-a]isoquinoline (B1256269) system. nih.gov

Reaction with Glutaric Anhydride: Yields the benzo[a]quinolizidine framework. nih.gov

This methodology allows for the creation of polyheterocyclic scaffolds incorporating a bridgehead nitrogen atom. The reaction of 1-methyl-3,4-dihydroisoquinoline (B1216472) with thiodiacetic anhydride, for instance, affords angularly substituted trans-2-thiabenzo[a]quinolizidinones. beilstein-journals.org These rigid, complex structures are of great interest as they are present in various natural products and pharmacologically active compounds. nih.gov This approach highlights the utility of the dihydroisoquinoline scaffold as a synthon for building more complex, three-dimensional molecular architectures.

Structure Activity Relationship Sar Studies of 2 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One Analogues

Systematic Modification of the N-Cyclohexyl Substituent and its Influence on Molecular Interactions

The N-substituent plays a pivotal role in modulating the properties of heterocyclic compounds. nih.govresearchgate.net In the case of the 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one scaffold, the cyclohexyl group is a key feature that influences the molecule's interaction with its biological targets. Systematic replacement of this group allows researchers to probe the size, shape, and nature of the binding pocket.

Alterations to the N-substituent can significantly affect the compound's nucleophilicity and Lewis basicity, which are crucial for its application as a catalyst or its interaction with biological receptors. nih.gov Studies on related N-heterocyclic compounds have shown that both bulky aliphatic groups and various aromatic moieties can drastically alter activity. nih.govresearchgate.net For instance, replacing the cyclohexyl ring with smaller alkyl groups (e.g., methyl, ethyl) or larger, more rigid systems (e.g., adamantyl) can determine whether the binding site has stringent steric constraints. Similarly, introducing aromatic or heteroaromatic rings at the N2 position can explore potential π-π stacking or hydrogen bonding interactions within the receptor.

The general findings suggest that an optimal balance of lipophilicity and steric bulk at the nitrogen atom is essential for potent activity. While specific data on this compound is proprietary to initial discovery efforts, SAR principles indicate that the cyclohexyl group likely provides a favorable hydrophobic interaction within its target's binding pocket.

Table 1: Influence of N-Substituent Modification on Postulated Activity This table is illustrative, based on general SAR principles for N-heterocyclic compounds.

| N-Substituent (R) | Postulated Effect on Interaction | Rationale |

| Cyclohexyl | Optimal hydrophobic & steric fit | Provides a balance of bulk and lipophilicity for the binding pocket. |

| Methyl, Ethyl | Reduced activity | Smaller size may lead to weaker hydrophobic interactions and a loss of binding affinity. |

| tert-Butyl | Variable activity | Increased bulk may enhance binding if the pocket is accommodating, or cause steric hindrance if it is constrained. nih.gov |

| Phenyl | Variable activity | Potential for π-π stacking interactions, but may alter the required conformation for optimal binding. |

| Substituted Phenyl | Potentially enhanced activity | Allows for fine-tuning of electronic properties and exploration of additional hydrogen bonding or hydrophobic interactions. |

Impact of Substituents on the Aromatic Ring and C4-Position of the Dihydroisoquinolinone Core

Modifications to the dihydroisoquinolinone core, specifically the aromatic A-ring and the C4-position, have profound effects on the molecule's biological profile. The nature and position of substituents can influence electronic properties, solubility, and steric interactions with the target macromolecule. wikipedia.org

Research on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives has demonstrated that introducing substituents on the aromatic ring can modulate activity. nih.govrsc.orgrsc.org Electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can alter the electron density of the ring system, which may be critical for interactions such as cation-π or π-π stacking. rsc.org Furthermore, the position of these substituents is crucial; modifications at positions 6 and 7 of the isoquinoline (B145761) core are common strategies for tuning activity in related compounds.

The C4-position has also been identified as a critical site for modification. Studies involving the synthesis of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold revealed that the presence of a C4-carboxyl group is a key requirement for certain biological activities, such as antioomycete potency. nih.govrsc.orgrsc.org The stereochemistry at this position is also vital, suggesting a specific spatial orientation is necessary for proper alignment within the binding site.

Table 2: SAR Findings for Aromatic Ring and C4-Position Substitutions Based on findings from studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives against P. recalcitrans. nih.govrsc.org

| Position of Modification | Substituent | Observed Effect on Activity | Reference Compound (EC50) |

| C4 | -COOH | Essential for high potency | I23 (14 µM) rsc.org |

| C4 | -COOCH3 | Reduced potency | - |

| Aromatic Ring (Position 6/7) | -OCH3 | Generally favorable | - |

| Aromatic Ring (Position 6/7) | -Cl, -Br | Variable, position-dependent | - |

| N2 | 4-Fluorophenyl | High potency in combination with C4-COOH and C3-phenyl | I23 (14 µM) rsc.org |

| N2 | 4-Chlorophenyl | Moderate potency | I25 (EC50 > 50 µM) rsc.org |

| N2 | 4-Bromophenyl | Moderate potency | I26 (EC50 > 50 µM) rsc.org |

Conformational Analysis and its Correlation with Ligand-Macromolecule Recognition

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. nih.gov For this compound analogues, conformational analysis helps to understand how the spatial arrangement of the cyclohexyl ring, the dihydroisoquinolinone core, and other substituents affects ligand-macromolecule recognition.

The dihydroisoquinolinone ring system is not planar and can adopt different conformations. The orientation of the N-cyclohexyl group relative to the core structure is particularly important. This orientation can be influenced by substituents on both the cyclohexyl ring and the aromatic portion of the molecule. Molecular modeling studies on related tetrahydroisoquinoline structures have confirmed that an extended conformation, rather than a folded one, is often crucial for antagonistic activity at certain receptors. nih.gov This suggests that the distance and geometric relationship between key pharmacophoric features must be maintained for effective binding.

Restricting the conformational flexibility of a molecule by introducing rigid structural elements can lock it into its "bioactive" conformation, leading to increased potency and selectivity. Therefore, understanding the preferred conformation of this compound when bound to its target is essential for designing next-generation analogues with improved properties.

Design and Synthesis of Focused Libraries for SAR Exploration

To efficiently explore the structure-activity relationships of the this compound scaffold, the design and synthesis of focused chemical libraries are employed. nih.gov This approach allows for the systematic variation of different parts of the molecule to rapidly generate SAR data.

A key synthetic strategy for producing libraries of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli–Cushman reaction (CCR). nih.govrsc.orgrsc.org This multicomponent reaction allows for the combination of an amine (e.g., cyclohexylamine), a homophthalic anhydride (B1165640), and an aldehyde to construct the core scaffold with diverse substitutions at the N2, C3, and C4 positions in a highly efficient manner. One study successfully used this method to synthesize 59 distinct derivatives for screening purposes. nih.govrsc.org

Other synthetic methods for creating dihydroisoquinolinone libraries include metal-catalyzed reactions, such as rhodium(III)-catalyzed C-H activation and annulation, which provide access to a wide range of functionalized analogues under mild conditions. nih.gov These synthetic strategies are crucial for building the diverse sets of compounds needed to perform comprehensive SAR and quantitative structure-activity relationship (QSAR) studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling provides mathematical relationships between the chemical structure and the biological activity of a set of compounds. wikipedia.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the SAR of this compound analogues. nih.govresearchgate.net

These methods correlate the biological activity of a series of aligned molecules with their 3D steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. The output is often visualized as contour maps that highlight regions around the molecule where specific properties are predicted to enhance or diminish activity. nih.govnih.gov

A 3D-QSAR study was conducted on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives to understand their antioomycete activity. nih.govrsc.org

CoMFA models revealed that steric and electrostatic fields were significant contributors to the biological activity. The contour maps indicated that bulky, electropositive substituents at certain positions would be favorable.

CoMSIA models provided a more detailed analysis, clarifying the effects of steric, electrostatic, and hydrophobic fields. The results suggested that specific hydrophobic groups on the N-substituent and hydrogen-bond donor functionalities near the C4-carboxyl group would enhance activity.

These QSAR models serve not only to explain the observed SAR but also to provide predictive power for designing new, more potent analogues of this compound before their synthesis, thereby accelerating the drug discovery process. nih.gov

Mechanistic and Molecular Interaction Studies of 2 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One

Investigation of Molecular Binding Modes with Target Macromolecules

No specific studies detailing the molecular binding modes of 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one with any target macromolecules were identified.

Enzymatic Inhibition Kinetics and Mechanism of Action (where applicable to specific targets)

There is no available information on the enzymatic inhibition kinetics or the specific mechanism of action of this compound against any enzymatic targets.

Allosteric Modulation and Orthosteric Binding Site Analysis

No research detailing the allosteric modulation effects or analysis of orthosteric binding sites for this compound could be located.

Cellular Target Engagement Assays (without clinical interpretation)

There are no published cellular target engagement assays for this compound.

Theoretical and Computational Chemistry of 2 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of isoquinoline (B145761) derivatives, yielding critical data on molecular orbitals, charge distribution, and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates that the molecule will be more reactive. For instance, in studies of related dihydrothieno[2,3-c]isoquinoline derivatives, DFT calculations using the B3LYP functional were used to determine these orbital energies, providing insights into the molecule's electron-donating and accepting capabilities.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps are invaluable for predicting non-covalent interactions, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), and thus predicting how the molecule might interact with a biological receptor. Quantum chemical descriptors have also been successfully used to predict the tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating the power of these computational methods in correlating molecular structure with biological activity iiarjournals.org.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in structure-based drug design, helping to elucidate the interactions that stabilize the ligand-protein complex. For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, docking simulations have been successfully used to rationalize the structure-activity relationships (SAR) of derivatives designed as inhibitors for specific enzymes.

For example, in the development of novel inhibitors for poly(ADP-ribose) polymerase (PARP), docking studies were performed with derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide. These simulations revealed key hydrophobic contacts and hydrogen bonds within the PARP active site, explaining why certain structural modifications led to increased potency. Similarly, virtual screening campaigns using molecular docking have identified 3,4-dihydroisoquinoline derivatives as potential inhibitors of leucine aminopeptidase (LAP), a cancer-related enzyme.

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. MD simulations model the motion of every atom in the system, providing a dynamic view of the binding event and allowing for the calculation of binding free energies. This technique can confirm the stability of the interactions observed in docking, reveal the role of solvent molecules, and identify conformational changes in the protein or ligand upon binding, offering a more accurate and comprehensive understanding of the molecular recognition process.

In Silico Prediction of Molecular Properties for Optimization

In the early stages of drug discovery, it is crucial to assess a compound's potential to be developed into an orally active drug. In silico tools are widely used to predict key physicochemical and pharmacokinetic properties, a practice often guided by principles like Lipinski's Rule of Five. This rule establishes general criteria for "drug-likeness" based on observations that most orally administered drugs are relatively small and moderately lipophilic.

The properties of 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one have been evaluated against these criteria to predict its drug-like potential. The parameters include molecular weight (MW), the octanol-water partition coefficient (logP) as a measure of lipophilicity, and the number of hydrogen bond donors and acceptors.

| Molecular Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 229.32 g/mol | < 500 Da | Yes |

| Octanol-Water Partition Coefficient (logP) | ~3.7 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (1 oxygen, 1 nitrogen) | ≤ 10 | Yes |

As the table shows, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability. Such in silico profiling is essential for prioritizing compounds for synthesis and further experimental testing, thereby optimizing resources and reducing late-stage attrition.

Cheminformatics Approaches for Scaffold Analysis and Library Design

The 3,4-dihydroisoquinolin-1(2H)-one core is considered a "privileged scaffold". This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery campaigns.

Cheminformatics utilizes computational tools to analyze chemical structures and design libraries of compounds for screening. Starting with a privileged scaffold like 3,4-dihydroisoquinolin-1(2H)-one, researchers can perform scaffold analysis to understand its key structural features and potential interaction points. Subsequently, virtual combinatorial libraries can be generated by systematically adding a wide variety of chemical substituents at designated positions on the scaffold.

These large virtual libraries, which can contain millions of compounds, are then subjected to computational filters. They are first assessed for drug-like properties (as in section 6.3) to remove molecules with predicted poor pharmacokinetic profiles. The remaining compounds can then be screened in silico against a specific protein target using molecular docking (as in section 6.2) to prioritize a smaller, more manageable set of candidates for chemical synthesis and biological evaluation. This integrated cheminformatics approach streamlines the discovery of novel bioactive molecules by focusing synthetic efforts on compounds with the highest probability of success. For example, libraries of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and screened to identify potent antioomycete agents nih.gov.

Advanced Analytical Characterization Techniques Applied to 2 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This technique is routinely used to confirm the identity of newly synthesized compounds and to assess their purity.

In the characterization of 3,4-dihydroisoquinolin-1(2H)-one derivatives, HRMS is employed to verify the successful incorporation of various substituents. For instance, in a study synthesizing a series of these derivatives, the calculated mass of the protonated molecule [M+H]⁺ for 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid was determined to be 350.1756 m/z. The experimentally observed mass was 350.1750 m/z, showing excellent agreement and confirming the compound's elemental composition. nih.gov

The assessment of purity by HRMS is based on the principle that a pure sample will primarily show the mass spectral signal corresponding to the target compound. researchgate.net The presence of significant signals at other m/z values would indicate impurities. Modern techniques like Ultra-High-Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS) further enhance purity assessment by separating the components of a mixture before mass analysis. nih.gov

Below is a table showcasing HRMS data for several derivatives of 3,4-dihydroisoquinolin-1(2H)-one, demonstrating the high accuracy of this technique. nih.gov

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) |

| 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₂₃NO₃ | 350.1756 | 350.1750 |

| 2-Isobutyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₀H₂₁NO₃ | 324.1600 | 324.1596 |

| 1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₅H₂₃NO₃ | 386.1756 | 386.1754 |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₁₆ClNO₃ | 378.0897 | 378.0888 |

| 2-(Naphthalen-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₆H₁₉NO₃ | 394.1443 | 394.1444 |

| 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₃H₁₆F₃NO₄ | 428.1110 | 428.1100 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR) for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual atoms. For 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the isoquinoline (B145761) and phenyl rings, as well as the aliphatic protons of the cyclohexyl group and the tetrahydroisoquinoline core. The ¹³C NMR spectrum complements this by showing the resonances for each unique carbon atom in the molecule. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate protons directly to the carbon atoms they are attached to.

HMBC experiments reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular skeleton.

These techniques are crucial for unambiguously assigning all the proton and carbon signals, especially in complex molecules with overlapping resonances.

Below is a table with representative ¹H and ¹³C NMR data for a cyclohexyl-substituted dihydroisoquinolinone derivative. nih.gov

| 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |

| 13.03 (s, 1H), 7.95–7.93 (m, 1H), 7.37–7.36 (m, 2H), 7.20–7.07 (m, 6H), 5.40 (s, 1H), 4.49–4.46 (m, 1H), 4.03 (s, 1H), 1.76–1.74 (m, 1H), 1.66–1.52 (m, 4H), 1.34–1.31 (m, 2H), 1.21–1.16 (m, 1H), 1.08–0.99 (m, 2H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| 171.9, 162.5, 141.3, 133.0, 131.5, 130.3, 129.2, 128.2, 127.8, 127.1, 126.9, 126.1, 56.8, 53.2, 51.7, 30.1, 29.9, 25.5, 25.4, 24.9 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique is the gold standard for determining the absolute configuration of chiral molecules.

While a crystal structure for 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one itself is not publicly available, analysis of related structures provides valuable insights into the expected solid-state conformation. For example, the crystal structure of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one reveals that the isoquinoline moiety is largely planar, with the exception of the nitrogen and the adjacent sp³-hybridized carbon atom. researchgate.net The bond length between the nitrogen and the carbonyl carbon is shorter than a typical single bond, indicating some degree of electron delocalization. researchgate.net

In the case of this compound, a crystal structure would reveal the preferred conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the dihydroisoquinolinone core. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. The Cambridge Structural Database (CSD) is a repository for crystal structure data, and a structure for the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, is available (CCDC Number: 723706). nih.gov

The table below presents crystallographic data for a related dihydroisoquinolinone derivative. researchgate.net

| Parameter | Value |

| Compound | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Lengths (Å) | a = 10.123, b = 10.567, c = 10.987 |

| **Cell Angles (°) ** | α = 90, β = 109.12, γ = 90 |

| Volume (ų) | 1109.1 |

Chiral Chromatography for Enantiomeric Purity Determination

Many derivatives of 3,4-dihydroisoquinolin-1(2H)-one are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate them and determine the enantiomeric purity of a sample. Chiral chromatography is the most widely used technique for this purpose. mdpi.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times on the chromatographic column, allowing for their separation and quantification. The choice of the CSP is critical and often depends on the specific structure of the analyte. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

For dihydroisoquinolinone derivatives, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice. A racemic mixture of a chiral derivative would be injected onto a chiral column, and the separation would be monitored using a detector, typically a UV detector. The relative areas of the two peaks corresponding to the enantiomers can be used to calculate the enantiomeric excess (% ee), a measure of the enantiomeric purity. The development of a chiral separation method often involves screening different CSPs and mobile phase compositions to achieve optimal resolution. mdpi.com While specific methods for this compound are not extensively documented in readily available literature, the general principles of chiral chromatography are applicable, and methods could be developed based on the separation of structurally similar chiral compounds. nih.gov

Spectroscopic Probes for Molecular Interactions (e.g., Fluorescence-Based Techniques)

Understanding how a molecule interacts with its biological target or other molecules is fundamental to its function. Spectroscopic probes, particularly those based on fluorescence, offer sensitive methods for studying these interactions. mdpi.com Many heterocyclic compounds, including isoquinoline derivatives, are inherently fluorescent. nih.gov The fluorescence properties (e.g., emission wavelength, quantum yield, and lifetime) of such a molecule can be sensitive to its local environment.

When a fluorescent molecule like a this compound derivative binds to a target, such as a protein or a nucleic acid, changes in the polarity of the binding site or conformational changes in the molecule can lead to a measurable change in its fluorescence signal. This can manifest as a shift in the emission maximum (solvatochromism), an increase or decrease in fluorescence intensity (quenching or enhancement), or a change in fluorescence polarization (anisotropy). nih.gov

These fluorescence-based techniques can be used to:

Determine binding affinities: By titrating the target molecule with the fluorescent ligand and monitoring the change in fluorescence, one can determine the dissociation constant (Kd), a measure of the binding affinity.

Probe binding site characteristics: The nature of the fluorescence change can provide information about the properties of the binding site, such as its polarity or rigidity.

Study conformational changes: Techniques like Förster Resonance Energy Transfer (FRET), which involves the transfer of energy between two fluorophores, can be used to measure distances within and between molecules, providing insights into conformational changes upon binding.

If the intrinsic fluorescence of the dihydroisoquinolinone derivative is not suitable for such studies, it can be chemically modified with an extrinsic fluorescent probe (a fluorophore) to enable these investigations. researchgate.net

Future Perspectives and Emerging Research Directions for 2 Cyclohexyl 3,4 Dihydroisoquinolin 1 2h One

Development of Novel and Efficient Synthetic Methodologies

The construction of the 3,4-dihydroisoquinolin-1(2H)-one core has been the subject of extensive research, leading to a variety of synthetic strategies. researchgate.net Future efforts in this area will likely focus on enhancing efficiency, atom economy, and the ability to generate diverse libraries of analogs.

One prominent and highly adaptable method for synthesizing derivatives of this scaffold is the Castagnoli–Cushman reaction (CCR). nih.gov This multicomponent reaction between homophthalic anhydride (B1165640) and imines is particularly advantageous as it can produce highly functionalized 3,4-dihydroisoquinolin-1(2H)-one derivatives in high yields and with good diastereoselectivity. nih.gov The CCR allows for the introduction of substituents at the C2, C3, and C4 positions, providing a streamlined and flexible route to a wide range of analogs. nih.gov For instance, a library of 59 derivatives was synthesized using this method to explore their antioomycete activity. nih.gov

Beyond the CCR, a multitude of other innovative synthetic methodologies have been reported for the construction of this scaffold. These include both metal-catalyzed and metal-free approaches, domino one-pot protocols, oxidation of isoquinoline (B145761) precursors, and Friedel-Crafts type cyclizations. researchgate.net Rhodium(III)-catalyzed tandem C-H allylation/N-alkylation annulation has also been successfully employed to access this core structure under mild conditions. nih.gov A one-pot synthesis involving imine-formation, reduction, and intramolecular amidation at room temperature has also been developed. researchgate.net Another approach involves a Curtius rearrangement sequence with a high-temperature thermal cyclization of an in situ formed styryl isocyanate. researchgate.net

Future research will likely focus on the development of even more sophisticated and efficient synthetic routes. This could involve the use of novel catalysts to improve enantioselectivity, the exploration of flow chemistry for safer and more scalable production, and the application of biocatalysis to achieve specific transformations that are challenging with traditional chemical methods. The continuous evolution of synthetic methodologies will be crucial for the cost-effective production of 2-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives for further biological evaluation.

Exploration of New Biological Targets and Mechanisms of Action for the Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been associated with a diverse range of biological activities, including anti-HIV, antidepressant, anticancer, and anti-inflammatory properties. researchgate.net However, the full therapeutic potential of this compound and its close analogs is likely yet to be fully realized. Future research will undoubtedly focus on identifying novel biological targets and elucidating the underlying mechanisms of action.

A recent study highlighted the potential of 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against the plant pathogen Pythium recalcitrans. rsc.org In this study, a library of 59 derivatives was synthesized and screened, with several compounds showing potent activity. rsc.org The most active compound, I23, exhibited an EC50 value of 14 µM, which was superior to the commercial agent hymexazol. rsc.org Mechanistic studies suggested that the mode of action might involve the disruption of the biological membrane systems of the pathogen. rsc.org

Another promising area of investigation is the targeting of epigenetic enzymes. For example, derivatives of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide have been designed and synthesized as potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in epigenetic regulation and an attractive target for cancer therapy. nih.gov One such derivative demonstrated an IC50 of 8.5 nM against PRMT5 and significant anti-proliferative activity in a cancer cell line. nih.gov

The exploration of new biological targets for the this compound scaffold will likely involve large-scale screening campaigns against diverse panels of enzymes, receptors, and ion channels. Phenotypic screening in various disease models could also uncover unexpected therapeutic applications. A deeper understanding of the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds for their respective biological targets. rsc.org

Application of this compound as a Chemical Biology Tool or Probe

Beyond its potential as a therapeutic agent, this compound and its derivatives can be valuable tools for chemical biology research. Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules in living systems. The development of such probes based on this scaffold could provide valuable insights into complex biological processes.

To be effective as a chemical probe, a molecule should ideally possess high potency, selectivity, and a known mechanism of action. Furthermore, it should be possible to modify the structure to incorporate reporter tags, such as fluorescent dyes or affinity labels, without significantly affecting its biological activity. The versatile synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core allows for the strategic placement of functional groups that can be used for bioconjugation.

For example, a derivative of this compound with a known biological target could be functionalized with a fluorescent tag to visualize the subcellular localization of its target protein. Alternatively, an affinity-based probe could be designed to isolate and identify the binding partners of a particular protein of interest. The development of such chemical biology tools will require a close collaboration between synthetic chemists and biologists to ensure that the designed probes are fit for purpose and can provide meaningful biological information.

Strategic Design for Improved Molecular Properties (e.g., solubility, stability, permeability)

For any compound to be a viable drug candidate, it must possess a suitable profile of absorption, distribution, metabolism, and excretion (ADME) properties. Key molecular properties that influence the ADME profile include solubility, chemical stability, and membrane permeability. Future research on this compound will need to address the optimization of these properties through strategic molecular design.

Poor aqueous solubility is a common challenge in drug discovery and can limit the bioavailability of a compound. nih.gov Various strategies can be employed to improve solubility, including the introduction of polar functional groups, the use of formulation techniques such as liposomes, or the development of prodrugs. nih.gov For example, the incorporation of a phosphate (B84403) group can significantly increase the aqueous solubility of a compound. nih.gov

Membrane permeability is essential for a drug to reach its intracellular target. The lipophilicity of a compound, often quantified by its logP value, plays a significant role in its ability to cross cell membranes. The cyclohexyl group in this compound contributes to its lipophilicity. Fine-tuning the balance between lipophilicity and hydrophilicity is a key aspect of drug design. Computational tools can be used to predict the ADME properties of virtual compounds, allowing for the in silico design of molecules with improved pharmacokinetic profiles.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The discovery of new lead compounds and the optimization of existing ones can be greatly accelerated by the use of high-throughput screening (HTS) and combinatorial chemistry. combichemistry.com These technologies allow for the rapid synthesis and biological evaluation of large numbers of compounds. combichemistry.com

Combinatorial chemistry involves the systematic and repetitive covalent linkage of various "building blocks" to generate a large library of structurally diverse molecules. nih.gov The versatile synthetic routes available for the 3,4-dihydroisoquinolin-1(2H)-one scaffold make it an ideal candidate for combinatorial library synthesis. By varying the substituents at different positions of the scaffold, it is possible to generate vast libraries of analogs for HTS.

HTS enables the rapid screening of these compound libraries against a specific biological target or in a cell-based assay. combichemistry.com The goal of HTS is to identify "hits" – compounds that exhibit a desired biological activity. combichemistry.com These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The integration of combinatorial chemistry and HTS provides a powerful platform for the discovery of novel drugs based on the this compound scaffold.

Various HTS platforms are available, including those that screen diverse chemical libraries, libraries of known bioactive compounds, and focused libraries designed to target specific protein families such as kinases or proteases. stanford.educolorado.edu The availability of these resources will be invaluable for exploring the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, and how are reaction conditions optimized?

Methodological Answer: Synthetic approaches often involve cyclization reactions or modifications of pre-existing isoquinolinone scaffolds. For example:

- Cyclohexyl group introduction : Alkylation of 3,4-dihydroisoquinolin-1(2H)-one precursors using cyclohexyl halides under basic conditions (e.g., NaOH in ethanol) .

- Yield optimization : Reaction parameters such as solvent polarity (ethanol vs. chloroform), temperature (reflux vs. room temperature), and stoichiometry are systematically varied. Statistical tools like one-way ANOVA can identify significant factors affecting yield and purity .

- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization are standard for isolating crystalline products (yields ~36% reported in some cases) .

Q. How are structural and crystallographic properties of this compound derivatives characterized?

Methodological Answer:

- X-ray crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 21.350 Å, b = 11.067 Å) are determined to resolve hydrogen-bonding networks and C–H···π interactions critical for stability .

- Spectroscopic validation : H NMR and MS data confirm substituent positions. For example, methylene protons (CH) resonate at δ ~3.0–4.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .

Q. What biological screening methodologies are used to evaluate these compounds?

Methodological Answer:

- Antimicrobial assays : Compounds are tested against fungal/bacterial strains (e.g., Th species) using agar diffusion or broth dilution. Activity is quantified via minimum inhibitory concentration (MIC) and compared to positive controls (e.g., fluconazole) .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays employ Ellman’s method, with IC values calculated from dose-response curves .

Advanced Research Questions

Q. How can computational methods guide the design of novel 2-Cyclohexyl derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for substituent modification .

- Molecular docking : Virtual screening against target proteins (e.g., AChE) identifies optimal binding conformations. Substituents like hydroxyl or acetyl groups are prioritized based on hydrogen-bonding potential .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Experimental replication : Ensure standardized protocols (e.g., identical microbial strains, incubation times) to minimize variability .

- Data normalization : Express activity as a percentage relative to controls and use statistical tests (e.g., Fisher’s LSD) to confirm significance thresholds .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., cyclohexyl substituents correlate with antifungal activity) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., hydroxyl, methoxy, or naphthyl groups) and compare bioactivity. For example, 5-hydroxy derivatives show enhanced antimicrobial activity due to improved solubility .

- Data tabulation :

| Substituent (Position) | Bioactivity (IC, μM) | Key Interaction |

|---|---|---|

| 2-Cyclohexyl | 12.5 (AChE) | Hydrophobic |

| 5-Hydroxy | 8.7 (AChE) | H-bond donor |

| 4-Naphthyl | 15.3 (Antifungal) | π-π stacking |

- Multivariate analysis : Principal Component Analysis (PCA) correlates structural descriptors (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.